molecular formula C20H21NO B1359521 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone CAS No. 898764-13-1

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

Cat. No.: B1359521
CAS No.: 898764-13-1
M. Wt: 291.4 g/mol
InChI Key: ULIYJEAKEKCTDL-UHFFFAOYSA-N
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Description

4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone, also known as 4-Pyrrolidin-2-yl-2,4-dimethylphenylmethanone, is an important organic compound that has a wide range of applications in the field of scientific research. This compound is used in the synthesis of various drugs, as well as in the synthesis of other organic compounds. Additionally, 4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone has been studied for its potential to act as an anti-inflammatory agent, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antimicrobial Activities

A study conducted by Hublikar et al. (2019) synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. The research found that these derivatives exhibit significant antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group in the structure was observed to increase this activity (Hublikar et al., 2019).

Synthetic Methodologies

Kaur and Kumar (2018) described an efficient one-pot synthetic procedure for pyrrole derivatives, including compounds structurally similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone. This method, involving acetophenone and trimethylacetaldehyde, is economical and has been successfully utilized with good yields (Kaur & Kumar, 2018).

Crystal Structure and DFT Study

Huang et al. (2021) studied compounds with similar structures, focusing on their crystallography and molecular structures using density functional theory (DFT). This study contributes to understanding the physicochemical properties of such compounds, which may inform their potential applications in various scientific fields (Huang et al., 2021).

Synthesis of Biologically Active Derivatives

Swarnkar, Ameta, and Vyas (2014) conducted a study on the microwave-assisted synthesis of biologically active derivatives of pyrrole compounds. This research highlights an efficient approach to synthesizing pyrrole derivatives, which could include compounds structurally similar to this compound, with potential biological applications (Swarnkar, Ameta, & Vyas, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Biochemical Analysis

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, it may interact with enzyme kinase, which is crucial for intracellular signaling mechanisms . These interactions suggest that this compound could have diverse biological activities, including anti-inflammatory and anticancer properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of cyclooxygenase, leading to reduced production of prostaglandins, which are mediators of inflammation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it acts as an inhibitor of cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it may activate or inhibit other enzymes involved in cellular signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time These studies can provide insights into its potential therapeutic applications and any adverse effects that may arise from prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially affecting its localization and activity . These factors are important for understanding its pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYJEAKEKCTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643032
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-13-1
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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